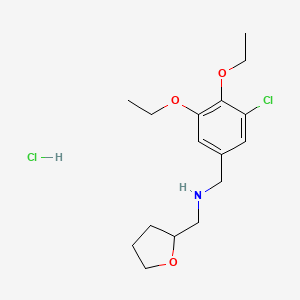
2-mercapto-6-methyl-5-octyl-4-pyrimidinol
Descripción general
Descripción
2-mercapto-6-methyl-5-octyl-4-pyrimidinol, also known as MMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidinol derivative that has a thiol group attached to it, making it a powerful antioxidant agent.
Aplicaciones Científicas De Investigación
2-mercapto-6-methyl-5-octyl-4-pyrimidinol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, 2-mercapto-6-methyl-5-octyl-4-pyrimidinol has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. In agriculture, 2-mercapto-6-methyl-5-octyl-4-pyrimidinol has been found to have a protective effect against oxidative stress in plants, making it a potential candidate for improving crop yields. In industry, 2-mercapto-6-methyl-5-octyl-4-pyrimidinol has been found to have potential applications as a stabilizer for polymers and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of 2-mercapto-6-methyl-5-octyl-4-pyrimidinol involves its ability to scavenge free radicals and reactive oxygen species (ROS) in the body. The thiol group attached to the pyrimidinol ring acts as a reducing agent, donating electrons to neutralize ROS and prevent oxidative damage to cells and tissues. 2-mercapto-6-methyl-5-octyl-4-pyrimidinol has also been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-mercapto-6-methyl-5-octyl-4-pyrimidinol has been found to have various biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to neutralize ROS and prevent oxidative damage. 2-mercapto-6-methyl-5-octyl-4-pyrimidinol has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. In addition, 2-mercapto-6-methyl-5-octyl-4-pyrimidinol has been found to have a protective effect against DNA damage and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-mercapto-6-methyl-5-octyl-4-pyrimidinol has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized in the lab and purified using standard techniques. However, one limitation of 2-mercapto-6-methyl-5-octyl-4-pyrimidinol is its low yield, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are several future directions for research on 2-mercapto-6-methyl-5-octyl-4-pyrimidinol. One area of interest is the development of new synthesis methods that can improve the yield of the compound. Another area of interest is the investigation of the potential therapeutic applications of 2-mercapto-6-methyl-5-octyl-4-pyrimidinol in various diseases. Further studies are also needed to elucidate the exact mechanism of action of 2-mercapto-6-methyl-5-octyl-4-pyrimidinol and its effects on various biochemical and physiological pathways.
Propiedades
IUPAC Name |
6-methyl-5-octyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-3-4-5-6-7-8-9-11-10(2)14-13(17)15-12(11)16/h3-9H2,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHQPVVOIAYLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(NC(=S)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-octyl-2-sulfanylidene-1H-pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B4752482.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4752492.png)
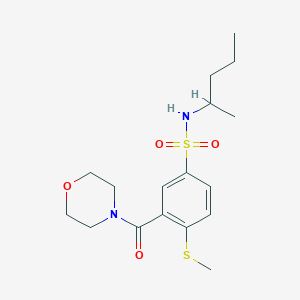
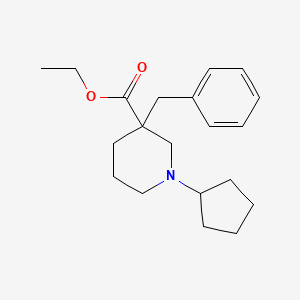
![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)



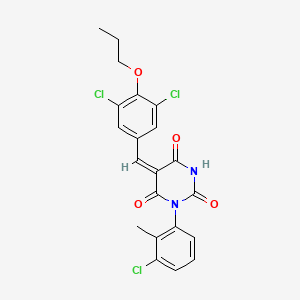
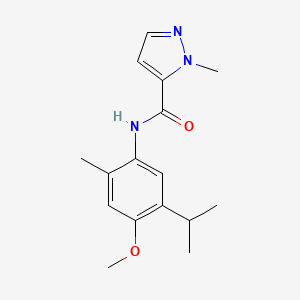


![5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4752546.png)
